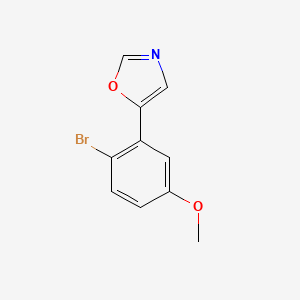

5-(5-Methoxy-2-bromophenyl)-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromo-5-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-13-7-2-3-9(11)8(4-7)10-5-12-6-14-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSDNVXFJLKHSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Reaction Mechanisms and Chemical Transformations of 5 5 Methoxy 2 Bromophenyl 1,3 Oxazole

Detailed Mechanistic Elucidation of Key Formation Reactions

The synthesis of 5-aryl-1,3-oxazoles, such as the title compound, can be achieved through several established methods. Among the most prominent are the Van Leusen, Robinson-Gabriel, and various transition-metal-catalyzed reactions. These pathways proceed through distinct intermediates and transition states.

A common and efficient route for preparing 5-substituted oxazoles is the Van Leusen oxazole (B20620) synthesis . nih.govijpsonline.com For the target molecule, this reaction would involve the condensation of 2-bromo-5-methoxybenzaldehyde (B1267466) with tosylmethyl isocyanide (TosMIC).

The mechanism proceeds through several key steps:

Deprotonation: A base abstracts a proton from the active methylene (B1212753) group of TosMIC, creating a nucleophilic isocyanide intermediate.

Nucleophilic Addition: The TosMIC anion attacks the carbonyl carbon of 2-bromo-5-methoxybenzaldehyde, forming an alkoxide intermediate.

Cyclization (Oxazoline Formation): The newly formed alkoxide attacks the electrophilic isocyanide carbon in an intramolecular 5-exo-dig cyclization. This step forms a five-membered dihydrooxazole (oxazoline) ring intermediate. nih.govsemanticscholar.org This is often the rate-determining step.

Elimination: The final step is the base-mediated elimination of the p-toluenesulfinic acid (TosH) group from the oxazoline (B21484) intermediate, which results in the formation of the aromatic oxazole ring. nih.govijpsonline.com

Other synthetic routes, such as the Robinson-Gabriel synthesis , involve the dehydration of a 2-acylamino ketone precursor. cutm.ac.in Transition metal-catalyzed methods, particularly those using gold, copper, or palladium, often proceed via cycloisomerization of propargylic amide precursors. researchgate.netthepharmajournal.com These reactions involve intermediates such as metal-activated alkynes and subsequent intramolecular attack by the amide oxygen. researchgate.netmdpi.com

The choice of catalysts and reagents is pivotal in directing the reaction toward the desired oxazole product efficiently and under specific conditions.

Bases: In the Van Leusen synthesis, a base such as potassium carbonate (K2CO3) or a hydroxide-functionalized ion-exchange resin is essential for the initial deprotonation of TosMIC, which initiates the reaction sequence. nih.govsemanticscholar.org

Dehydrating Agents: In the Robinson-Gabriel synthesis, strong acids like sulfuric acid (H2SO4) act as both catalyst and dehydrating agent to facilitate the cyclization and subsequent aromatization. cutm.ac.in

Transition Metal Catalysts: Modern synthetic methods increasingly rely on transition metals.

Gold (Au): Gold catalysts are effective in mediating the cyclization of propargylic amides to form oxazoles, often under mild conditions. researchgate.netmdpi.com

Copper (Cu): Copper-catalyzed oxidative annulation provides a route to polysubstituted oxazoles from readily available substrates, often using molecular oxygen as the oxidant. organic-chemistry.org

Palladium (Pd): Palladium catalysts are used in coupling reactions that form the oxazole ring, for example, by reacting N-propargylamides with aryl iodides. organic-chemistry.org

Phosphine (B1218219) Ligands: In certain modified syntheses, phosphine ligands like polymer-supported triphenylphosphine (B44618) (poly-TPP) can be crucial for generating key intermediates, such as iminophosphoranes, allowing the reaction to proceed at room temperature. tandfonline.com

The following table summarizes the key reagents and their functions in common oxazole formation reactions applicable to 5-(5-Methoxy-2-bromophenyl)-1,3-oxazole.

| Reaction Type | Key Reagent/Catalyst | Function | Relevant Precursors for Target Compound |

| Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), Base (e.g., K₂CO₃) | Isocyanide provides C2 and N atoms; Base deprotonates TosMIC. nih.govijpsonline.com | 2-bromo-5-methoxybenzaldehyde |

| Robinson-Gabriel Synthesis | Sulfuric Acid (H₂SO₄) | Catalyst and dehydrating agent for cyclization. cutm.ac.in | N-acyl derivative of 2-amino-1-(2-bromo-5-methoxyphenyl)ethan-1-one |

| Cycloisomerization | Gold (Au) or Copper (Cu) catalysts | Catalyzes intramolecular cyclization of alkyne and amide. researchgate.net | N-propargyl-2-bromo-5-methoxybenzamide |

| Palladium Coupling | Palladium (Pd) catalyst, Phosphine ligand | Catalyzes coupling and subsequent cyclization. organic-chemistry.org | N-propargylamide and an aryl halide |

Electrophilic and Nucleophilic Substitution Chemistry of the Oxazole Ring

The aromaticity of the oxazole ring is lower than that of benzene, which influences its reactivity towards substitution reactions. cutm.ac.in

Electrophilic Substitution: The oxazole ring is generally electron-deficient and thus deactivated towards electrophilic attack. tandfonline.com Such substitutions are difficult unless an electron-donating group is present on the ring. pharmaguideline.com The order of reactivity for electrophilic substitution on an unsubstituted oxazole is C5 > C4 > C2. tandfonline.compharmaguideline.com In this compound, the C5 position is already occupied by the phenyl group. Therefore, any further electrophilic substitution on the oxazole ring itself would preferentially occur at the C4 position, though this remains an unfavorable reaction. pharmaguideline.com

Nucleophilic Substitution: Nucleophilic substitution reactions on the oxazole ring are also uncommon. thepharmajournal.comtandfonline.com The most electron-deficient carbon, and thus the most susceptible to nucleophilic attack, is the C2 position. cutm.ac.inpharmaguideline.comwikipedia.org A nucleophile can replace a good leaving group (like a halogen) at the C2 position. pharmaguideline.com However, in many cases, nucleophilic attack, particularly at C2, can lead to cleavage of the oxazole ring rather than simple substitution. pharmaguideline.com Deprotonation via a strong base (metallation) also occurs most readily at the C2 position, which can create a lithiated intermediate useful for further functionalization. wikipedia.orgacs.org

| Reaction Type | Position on Oxazole Ring | Reactivity and Notes |

| Electrophilic Substitution | C4 (since C5 is substituted) | Generally difficult due to the electron-deficient nature of the ring. tandfonline.compharmaguideline.com Requires activating groups. |

| Nucleophilic Substitution | C2 | Most likely position for attack, especially with a leaving group present. Often leads to ring-opening. tandfonline.compharmaguideline.com |

| Deprotonation (Metallation) | C2 | Most acidic proton; forms a lithiated intermediate for derivatization. wikipedia.org |

Reactivity and Functional Group Transformations on the Phenyl and Methoxy (B1213986) Substituents

The substituents on the phenyl ring provide key sites for modifying the molecule's structure and properties.

The bromine atom attached to the C2 position of the phenyl ring is a versatile functional handle for a variety of cross-coupling reactions. This position is activated for such reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent for this purpose.

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond, replacing bromine with an aryl, heteroaryl, or alkyl group.

Heck Coupling: Palladium-catalyzed reaction with an alkene to introduce a vinyl substituent at the bromine position.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper co-catalyst to form an alkynyl-substituted derivative.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of a C-N bond by reacting the bromo-compound with an amine.

These reactions allow for extensive diversification of the this compound scaffold.

The methoxy group (-OCH₃) on the phenyl ring also influences reactivity and can be a site for chemical transformation.

Electronic Effects: As an electron-donating group, the methoxy group activates the phenyl ring towards electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para relative to itself. libretexts.orgyoutube.com

Ether Cleavage (Demethylation): The most common transformation of the methoxy group is its cleavage to a hydroxyl group (a phenol). This is typically achieved under harsh conditions using strong protic acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃). The resulting phenol (B47542) is a versatile intermediate that can undergo a range of reactions, including O-alkylation, O-acylation, and conversion to a triflate for further cross-coupling reactions.

Derivatization Strategies for Structural Diversification

Derivatization of this compound can be achieved by targeting either the oxazole ring nitrogen or the peripheral positions on both the oxazole and phenyl rings. These strategies are crucial for modifying the compound's physicochemical properties and for building more complex molecular architectures.

The nitrogen atom at position 3 of the oxazole ring is basic and can act as a nucleophile, making it susceptible to electrophilic attack. wikipedia.orgyoutube.com The pKₐ of the conjugate acid of oxazole is approximately 0.8, indicating it is a weak base. wikipedia.org

N-alkylation of the oxazole ring with alkylating agents leads to the formation of quaternary N-alkyloxazolium salts. pharmaguideline.com This transformation introduces a positive charge to the heterocyclic ring, which significantly alters the electronic properties and solubility of the molecule. The course of this quaternization has been investigated for various substituted oxazoles. osti.gov The general reaction involves treating the oxazole with an alkyl halide (e.g., methyl iodide) or other alkylating agents. For this compound, this reaction would yield the corresponding N-alkyloxazolium halide.

The regioselectivity of alkylation in related azole systems can be influenced by factors such as the nature of the alkylating agent and the reaction temperature, which can determine whether kinetic or thermodynamic products are formed. researchgate.net

Table 1: Representative N-Alkylation Reaction of an Oxazole Ring

| Reactant | Reagent | Product | Description |

| This compound | Alkyl Halide (R-X) | N-Alkyl-5-(5-methoxy-2-bromophenyl)-1,3-oxazolium Halide | General representation of the quaternization of the oxazole nitrogen, forming an oxazolium salt. pharmaguideline.com |

Peripheral functionalization offers extensive possibilities for structural modification, primarily at the C-Br bond of the phenyl ring and, to a lesser extent, at the C2 and C4 positions of the oxazole ring.

Functionalization via the C-Br Bond: The ortho-bromine atom on the phenyl group is a versatile handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions. researchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as an aryl or vinyl boronic acid. wikipedia.orgnih.govorganic-chemistry.org Reacting this compound with a suitable boronic acid (R'-B(OH)₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) would replace the bromine atom with the R' group, yielding 5-(5-methoxy-2-R'-phenyl)-1,3-oxazole. mdpi.com This method is widely used for creating biaryl structures. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon double bond. wikipedia.orgorganic-chemistry.org This would allow for the introduction of vinyl groups at the 2-position of the phenyl ring. The reaction typically demonstrates high selectivity for the trans product. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgacsgcipr.org This provides a direct route to synthesize aniline (B41778) derivatives from this compound, which are otherwise difficult to prepare. libretexts.orgmdpi.com A variety of palladium catalysts and ligands have been developed to facilitate this transformation with a broad scope of amines. nih.gov

Functionalization of the Oxazole Ring: The oxazole ring itself can be functionalized, though the conditions must be carefully chosen.

Lithiation/Deprotonation: The most acidic proton on the oxazole ring is at the C2 position. wikipedia.org However, deprotonation with strong bases like n-butyllithium can lead to 2-lithiooxazoles that are often unstable and may undergo electrocyclic ring-opening to form isonitrile intermediates. wikipedia.orgacs.org Deprotonation can also occur at C5, and this pathway can be favored by using directing groups. nih.gov Subsequent reaction of the lithiated intermediate with an electrophile allows for the introduction of various functional groups.

Electrophilic Aromatic Substitution: The oxazole ring is generally electron-deficient and thus deactivated towards electrophilic substitution. youtube.com Reactions typically require the presence of electron-donating groups on the ring to proceed and occur preferentially at the C5 position. wikipedia.org Since the C5 position is already substituted in the title compound, further electrophilic substitution on the oxazole ring is unlikely without harsh conditions.

Table 2: Key Cross-Coupling Reactions for Peripheral Functionalization

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄ / Base | C-C Bond (Aryl-Aryl) |

| Heck Reaction | Alkene | Pd(OAc)₂ / Ligand / Base | C-C Bond (Aryl-Vinyl) |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃ / Ligand / Base | C-N Bond (Aryl-Amine) |

Oxidative and Photolytic Transformations of the Oxazole Core

The oxazole ring is susceptible to both oxidative and photolytic transformations, which typically result in ring-cleavage or rearrangement products.

The photo-oxidation of oxazoles with singlet oxygen (¹O₂) is a well-documented process. acs.orgacs.org The reaction is understood to proceed primarily through a [4+2] cycloaddition (Diels-Alder type) mechanism, where the singlet oxygen adds across the C2 and C5 positions of the oxazole ring. nih.govresearchgate.netcdu.edu.au This addition forms a highly unstable bicyclic endoperoxide intermediate. nih.gov This intermediate rapidly decomposes, often leading to the formation of triamide products through a series of rearrangements. researchgate.netacs.org The presence of substituents on the oxazole ring can influence the stability of intermediates and the final product distribution. researchgate.net For example, the photo-oxidation of substituted oxazoles has been utilized in the synthesis of complex natural products. cdu.edu.au

Direct photolysis, in the absence of an oxygen sensitizer, can also induce transformations. Irradiation of 2,5-diphenyloxazole, for instance, has been shown to yield rearranged isomers and phenanthro[9,10-d]oxazole. tandfonline.com Such photochemical rearrangements could potentially be applicable to this compound, leading to novel isomeric structures.

Reaction Kinetics and Thermodynamic Studies of Compound Reactions

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively published, valuable insights can be drawn from studies on related systems.

Kinetics of Photo-oxidation: The kinetics of the reaction between oxazoles and singlet oxygen have been investigated using both experimental methods and computational (Density Functional Theory, DFT) calculations. nih.govresearchgate.net These studies show that the reaction is typically very fast, with pseudo-first-order rate constants in the range of 10⁵ to 10⁶ M⁻¹s⁻¹. researchgate.netcdu.edu.au DFT studies on unsubstituted oxazole have calculated the activation enthalpy barrier for the initial [4+2] cycloaddition of singlet oxygen to be approximately 51-57 kJ/mol. researchgate.netresearchgate.net The presence of substituents affects the reaction rate; electron-donating groups (like methyl) slightly increase the rate, while electron-withdrawing groups (like phenyl or carboxamide) decrease the rate by altering the electron density of the oxazole's Highest Occupied Molecular Orbital (HOMO). researchgate.netcdu.edu.auacs.org The methoxy group on the phenyl ring of the title compound, being electron-donating, might slightly influence the electronic properties of the oxazole ring, but the primary determinant would be the phenyl group itself.

Table 3: Kinetic Data for Photo-oxidation of Oxazole Derivatives with Singlet Oxygen

| Oxazole Derivative | Reaction Rate Constant (k_rxn) M⁻¹s⁻¹ | Method | Reference |

| Unsubstituted Oxazole | 0.94 x 10⁶ | DFT Calculation | researchgate.net |

| 4-Methyl-2,5-diphenyloxazole | 1.14 x 10⁶ | DFT Calculation | researchgate.net |

| Ester-substituted Oxazole Peptide | 6.9 x 10⁴ | Experimental | acs.org |

Iv. Structural Elucidation and Advanced Spectroscopic Characterization of 5 5 Methoxy 2 Bromophenyl 1,3 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of 5-(5-Methoxy-2-bromophenyl)-1,3-oxazole provides precise information about the number, connectivity, and chemical environment of the protons. The aromatic protons on the phenyl ring exhibit distinct chemical shifts and coupling patterns influenced by the bromo and methoxy (B1213986) substituents. The protons on the oxazole (B20620) ring also show characteristic signals.

Based on analyses of similar structures, such as 5-methoxy-2-(o-tolyl)benzo[d]oxazole and other substituted oxazoles, the expected proton signals for this compound can be predicted. rsc.org The methoxy group protons would appear as a sharp singlet, while the aromatic and oxazole protons would present as multiplets, with their coupling constants providing information about their relative positions.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.90 | s | 3H | -OCH₃ |

| ~ 7.00 - 7.80 | m | 3H | Aromatic H |

| ~ 7.50 - 8.10 | m | 2H | Oxazole H |

Note: The data in this table is predicted based on analogous compounds and general principles of NMR spectroscopy.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicating its electronic environment.

Drawing from data for related compounds like 5-methoxy-2-(3-(trifluoromethyl)phenyl)benzo[d]oxazole rsc.org and ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate vensel.orgresearchgate.net, the carbon signals can be assigned. The carbon attached to the bromine atom would be significantly shielded, while the carbon of the methoxy group and the carbons of the oxazole and phenyl rings would appear in their characteristic regions.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 56.0 | -OCH₃ |

| ~ 110 - 160 | Aromatic & Oxazole C |

Note: The data in this table is predicted based on analogous compounds and general principles of NMR spectroscopy.

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY experiments would reveal the coupling relationships between adjacent protons, helping to trace the proton networks within the phenyl and oxazole rings.

HSQC spectra would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O-C ether linkage of the methoxy group, the C=N and C-O bonds within the oxazole ring, and the aromatic C-H and C=C bonds.

Data from similar compounds, such as ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate vensel.orgresearchgate.net and various substituted oxazoles biointerfaceresearch.comnist.govmdpi.comnist.gov, can be used to predict the key IR absorptions.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100 - 3000 | C-H stretch | Aromatic & Oxazole |

| ~ 1650 - 1500 | C=C and C=N stretch | Aromatic & Oxazole |

| ~ 1250 - 1000 | C-O stretch | Ether and Oxazole |

| ~ 700 - 550 | C-Br stretch | Bromoalkane |

Note: The data in this table is predicted based on characteristic group frequencies and data from analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. High-Resolution Mass Spectrometry (HRMS) is particularly useful for determining the precise molecular formula.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M and M+2) of similar intensity. The fragmentation pattern would provide further structural clues, showing the loss of fragments such as the methoxy group or the bromine atom.

HRMS data for related compounds, like 5-(4-isocyanophenyl)-2-phenyloxazole rsc.org, confirms the utility of this technique in verifying molecular formulas.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| [M]⁺ and [M+2]⁺ | Molecular ion peaks |

| [M - CH₃]⁺ | Loss of a methyl group |

| [M - OCH₃]⁺ | Loss of a methoxy group |

| [M - Br]⁺ | Loss of a bromine atom |

Note: The m/z values are dependent on the exact mass of the isotopes and would be determined with high precision in an HRMS experiment.

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself has not been reported in the searched literature, studies on similar molecules, such as ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate vensel.orgresearchgate.net and (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole mdpi.com, provide valuable insights. These studies reveal details about the planarity of the oxazole ring and its orientation relative to the attached phenyl ring. For instance, in ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, the crystal structure shows two independent molecules in the asymmetric unit with a dihedral angle between the oxazole and phenyl rings. researchgate.net A similar analysis for the title compound would definitively establish its solid-state conformation.

Crystal Engineering and Intermolecular Interactions (e.g., Halogen Bonding)

Halogen Bonding: A key interaction expected to influence the crystal structure is the halogen bond. This occurs due to the presence of an electrophilic region, known as a σ-hole, on the bromine atom along the extension of the C-Br covalent bond. researchgate.netnih.gov This positive region can interact favorably with nucleophilic sites on adjacent molecules, such as the nitrogen or oxygen atoms of the oxazole ring, or the oxygen of the methoxy group. acs.org In related brominated heterocyclic compounds, C–Br⋯N and C–Br⋯O halogen bonds are significant in directing the assembly of molecules into one-dimensional chains or more complex networks. rsc.org The strength and directionality of these bonds make them a powerful tool in crystal engineering. nih.gov

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors like O-H or N-H, weaker C-H⋯O and C-H⋯N hydrogen bonds are anticipated to play a significant role in stabilizing the crystal lattice. The aromatic and oxazole ring C-H groups can act as donors, while the oxazole nitrogen and oxygen, as well as the methoxy oxygen, can serve as acceptors. Studies on similar oxazole derivatives have confirmed the presence of such intramolecular and intermolecular hydrogen bonds.

Other Interactions:

π-π Stacking: The planar phenyl and oxazole rings can engage in π-π stacking interactions, further contributing to crystal cohesion. The specific geometry (e.g., parallel-displaced or T-shaped) will depend on the electronic nature of the aromatic systems.

The final crystal structure results from a delicate balance of these competing interactions. The methoxy group (an electron-donating group) and the bromine atom (an electron-withdrawing and halogen-bond-donating group) create a specific electronic landscape that directs these intermolecular events.

Polymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. While no specific polymorphs of this compound have been reported in the literature, the potential for their existence is high.

The likelihood of polymorphism arises from the variety of intermolecular interactions the molecule can form. Subtle changes in crystallization conditions (e.g., solvent, temperature, pressure) can favor different sets of interactions, leading to distinct crystal packing arrangements. For instance, one polymorph might be dominated by strong C–Br⋯N halogen bonds forming linear chains, while another might feature a network of C-H⋯O hydrogen bonds and π-π stacking.

The presence of flexible moieties, such as the rotatable bond between the phenyl and oxazole rings and the orientation of the methoxy group, also increases the probability of forming different stable or metastable crystalline states. Each polymorph would exhibit unique physical properties, including:

Melting point

Solubility

Density

Optical properties

Therefore, a thorough polymorphism screen, employing various crystallization techniques and analytical methods like X-ray diffraction and thermal analysis, would be an essential step in the comprehensive characterization of this compound.

Electronic Absorption and Emission Spectroscopy for Optical Properties

The optical properties of this compound can be investigated using electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy. Oxazole derivatives are well-known for their fluorescent properties, making them interesting for applications in sensors and optoelectronic materials. globalresearchonline.netnih.gov

Absorption Spectroscopy: The UV-Vis absorption spectrum is expected to be characterized by intense bands in the ultraviolet region, corresponding to π → π* electronic transitions within the conjugated system formed by the phenyl and oxazole rings. researchgate.netresearchgate.net The position of the absorption maximum (λ_max) is influenced by the electronic nature of the substituents. The electron-donating methoxy group is likely to cause a bathochromic (red) shift in the absorption spectrum compared to an unsubstituted phenyl-oxazole. nih.govnih.gov

Emission Spectroscopy: Upon excitation, the molecule is expected to exhibit fluorescence. The emission spectrum is typically a mirror image of the absorption band and is characterized by a Stokes shift—the difference in wavelength between the absorption and emission maxima. mdpi.com The magnitude of the Stokes shift and the fluorescence quantum yield are sensitive to the molecular environment and structure.

Solvatochromism: The photophysical properties of similar D-π-A (donor-π-acceptor) structures are often dependent on the polarity of the solvent, a phenomenon known as solvatochromism. globalresearchonline.netnih.gov It is anticipated that in more polar solvents, the emission maximum of this compound would shift to longer wavelengths (a red shift) due to the stabilization of the more polar excited state.

A summary of expected spectroscopic properties is presented below.

| Spectroscopic Property | Expected Observation | Influencing Factors |

|---|---|---|

| UV-Vis Absorption (λ_max) | Strong absorption in the UV region (approx. 300-350 nm) | π → π* transitions in the conjugated phenyl-oxazole system. researchgate.net Methoxy group may cause a red shift. nih.gov |

| Fluorescence Emission (λ_em) | Emission at a longer wavelength than absorption | The specific wavelength will be dependent on the Stokes shift and solvent environment. mdpi.com |

| Stokes Shift | Significant difference between λ_max and λ_em | Indicates energy loss between absorption and emission; typical for fluorescent molecules. mdpi.com |

| Solvatochromism | Bathochromic (red) shift in emission with increasing solvent polarity | Stabilization of the excited state dipole moment in polar solvents. globalresearchonline.netnih.gov |

Advanced Analytical Method Development for Research Purity and Identity

Ensuring the purity and confirming the identity of this compound are paramount for its use in any research context. While standard techniques like NMR and IR provide structural confirmation, advanced methods are required for comprehensive impurity profiling and quantification. biomedres.us

Purity Analysis: The synthesis of this compound can lead to various impurities, including starting materials, by-products from side reactions (e.g., isomers, or products of incomplete halogenation), and residual catalysts. Advanced hyphenated analytical techniques are essential for their detection and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating the target compound from closely related impurities and providing their molecular weights, which aids in their identification. biomedres.us Reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with a high-resolution mass spectrometer (like TOF or Orbitrap) would be the method of choice.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS offers excellent separation and identification capabilities.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): If transition metal catalysts (e.g., palladium, copper) are used in the synthesis, ICP-MS is employed to detect and quantify trace elemental impurities. ijpar.com

Identity Confirmation: Single-crystal X-ray diffraction remains the definitive method for unambiguous structure determination, providing precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.

The table below outlines a strategy for the analytical characterization of this compound.

| Analytical Goal | Primary Technique | Alternative/Complementary Technique | Information Obtained |

|---|---|---|---|

| Structural Confirmation | ¹H & ¹³C NMR Spectroscopy | FT-IR Spectroscopy | Connectivity of atoms, functional groups. |

| Unambiguous Identity & 3D Structure | Single-Crystal X-ray Diffraction | - | Absolute molecular structure, bond lengths/angles, intermolecular interactions. |

| Organic Impurity Profiling | LC-MS/MS | GC-MS, HPTLC biomedres.us | Separation, identification, and quantification of process-related impurities. |

| Elemental Impurity Analysis | ICP-MS | ICP-OES, AAS ijpar.com | Quantification of residual metallic catalysts or other elemental contaminants. |

| Thermal Properties | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) | Melting point, phase transitions, thermal stability. |

V. Computational and Theoretical Investigations of 5 5 Methoxy 2 Bromophenyl 1,3 Oxazole

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of organic molecules. For a molecule such as 5-(5-Methoxy-2-bromophenyl)-1,3-oxazole, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be employed to optimize the molecular geometry and compute various electronic parameters. ajchem-a.com

The electronic structure of this compound is characterized by the interplay between the electron-rich methoxy (B1213986) group, the electron-withdrawing bromine atom, and the aromatic phenyl and oxazole (B20620) rings. The methoxy group (-OCH₃) acts as an electron-donating group through resonance, increasing the electron density on the phenyl ring, particularly at the ortho and para positions. Conversely, the bromine atom (-Br) is an electronegative and deactivating group, withdrawing electron density via the inductive effect. The oxazole ring itself is a five-membered aromatic heterocycle with specific electronic characteristics. researchgate.net

These substituent effects create a nuanced electronic landscape across the molecule, influencing its reactivity. The regions of high electron density are susceptible to electrophilic attack, while regions of low electron density are prone to nucleophilic attack. General reactivity patterns for oxazoles indicate that electrophilic substitution tends to occur at the C5 position of the oxazole ring, although this is modified by the large phenyl substituent in this case. researchgate.net The interplay of the activating methoxy group and the deactivating bromo group on the phenyl ring will further dictate the sites for electrophilic aromatic substitution on that ring.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. acs.org A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring and parts of the oxazole ring, which are good electron-donating regions. The LUMO, in contrast, would likely be distributed over the electron-deficient areas, potentially including the carbon atom attached to the bromine and parts of the oxazole ring. In studies of similar aromatic heterocyclic compounds, the HOMO and LUMO are often distributed across the π-conjugated system. ajchem-a.com

Table 1: Predicted Frontier Molecular Orbital Properties for this compound (Note: The following data are illustrative and based on typical values for similar compounds calculated using DFT/B3LYP methods. ajchem-a.combohrium.com)

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| EHOMO | ~ -6.2 | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. |

| ELUMO | ~ -1.8 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting the sites of electrophilic and nucleophilic attack. The map uses a color scale where red indicates regions of high electron density (negative potential), which are favorable for electrophilic attack, and blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, the MEP map is predicted to show the most negative potential (red) around the oxygen and nitrogen atoms of the oxazole ring and the oxygen of the methoxy group, due to their lone pairs of electrons. ajchem-a.combohrium.com These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. The hydrogen atoms, particularly those on the phenyl ring, will exhibit a positive potential (blue), making them potential sites for interaction with nucleophiles. The bromine atom will likely create a region of slightly positive potential on its exterior (the σ-hole), which can also influence intermolecular interactions.

Conformational Analysis and Potential Energy Surface (PES) Mapping

The three-dimensional structure and conformational flexibility of this compound are important for its interactions with other molecules. The molecule's conformation is primarily determined by the rotation around the single bond connecting the phenyl and oxazole rings. A conformational analysis would involve calculating the energy of the molecule as a function of the dihedral angle between these two rings.

Molecular Dynamics (MD) Simulations of Compound Behavior

While no specific Molecular Dynamics (MD) simulations for this compound have been published, this technique could provide significant insights into its dynamic behavior in different environments, such as in solution or within a biological system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of its evolution over time.

An MD simulation could be used to:

Explore the conformational landscape of the molecule in a solvent, confirming the findings from PES mapping and observing transitions between different conformations.

Study the solvation of the molecule, identifying how solvent molecules (e.g., water) arrange themselves around the solute and form hydrogen bonds.

If a biological target is known, MD simulations can be used to model the binding of this compound to its active site, providing information on the stability of the complex and the key intermolecular interactions involved. researchgate.net

Theoretical Studies of Reaction Mechanisms and Transition State Analysis

Theoretical chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves locating the transition state (the highest energy point along the reaction coordinate) and calculating the activation energy, which determines the reaction rate.

For this compound, theoretical studies could investigate various potential reactions, such as:

Electrophilic Aromatic Substitution: Modeling the attack of an electrophile on the phenyl ring to determine the preferred position of substitution (regioselectivity) and the corresponding activation barriers.

Nucleophilic Substitution: Investigating the displacement of the bromine atom by a nucleophile, which is a common reaction for aryl halides, often catalyzed by a transition metal.

Reactions of the Oxazole Ring: The oxazole ring can participate in various reactions, including cycloadditions and ring-opening reactions under certain conditions. researchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This allows for a comparison of different possible mechanisms to determine the most favorable one.

Spectroscopic Property Prediction and Validation

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, which can be validated against experimental data to confirm the molecular structure. Density Functional Theory (DFT) is a predominant method used for these predictions, providing a good balance between accuracy and computational cost. For "this compound," DFT calculations would be instrumental in predicting its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra.

The process typically begins with the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). Following this, frequency calculations can be performed to predict the IR spectrum. The calculated vibrational frequencies correspond to the stretching and bending of bonds within the molecule. These theoretical frequencies are often scaled by a factor to improve their correlation with experimental results, accounting for systematic errors in the computational method and the anharmonicity of real vibrations.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations predict the resonance frequencies of the different nuclei in the molecule relative to a standard, providing a theoretical spectrum that can be directly compared with experimental NMR data.

UV-Vis spectra, which provide information about electronic transitions within the molecule, can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic excitations from the ground state to various excited states, corresponding to the absorption of light at specific wavelengths.

The validation of these computational predictions is achieved by comparing the theoretical spectra with those obtained experimentally. A strong correlation between the predicted and measured spectra provides high confidence in the assigned structure of the synthesized compound.

Table 1: Hypothetical Comparison of Experimental and Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Experimental Value | Predicted Value (DFT) | Assignment |

| ¹H NMR (ppm) | |||

| H (oxazole ring) | 8.15 | 8.12 | C-H stretch |

| Aromatic Protons | 7.0-7.6 | 6.9-7.5 | Ar-H stretch |

| Methoxy Protons | 3.90 | 3.88 | O-CH₃ stretch |

| ¹³C NMR (ppm) | |||

| C (oxazole ring) | 120-155 | 118-153 | Oxazole carbons |

| C-Br (aromatic) | 115 | 114 | Carbon attached to Bromine |

| C-O (aromatic) | 158 | 157 | Carbon attached to Methoxy |

| Methoxy Carbon | 56.0 | 55.8 | -OCH₃ |

| IR (cm⁻¹) | |||

| C=N Stretch | 1650 | 1645 | Oxazole ring |

| C-O-C Stretch | 1250 | 1245 | Methoxy group & Oxazole ring |

| Ar-H Stretch | 3050 | 3045 | Aromatic C-H |

Note: The data in this table is hypothetical and for illustrative purposes to show how a comparison between experimental and predicted values would be presented.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For "this compound," QSAR studies would be pivotal in predicting its potential biological activities and in guiding the design of more potent analogs.

A QSAR study involves several key steps. First, a dataset of compounds with similar core structures and their experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) is required. Then, for each molecule in the dataset, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Electronic descriptors: Related to the distribution of electrons, such as partial charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric descriptors: Describing the three-dimensional bulk and shape of the molecule.

Hydrophobic descriptors: Quantifying the molecule's lipophilicity (e.g., LogP), which influences its ability to cross cell membranes.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that correlates a selection of these descriptors with the biological activity. The predictive power of the resulting QSAR model is then rigorously validated using internal and external sets of compounds.

For "this compound," a QSAR model could be developed using a series of substituted bromophenyl oxazole derivatives. The model could help identify which structural features are crucial for a specific biological activity. For instance, a hypothetical QSAR equation might look like:

Biological Activity = c₀ + c₁(LogP) + c₂(Dipole Moment) - c₃*(Molecular Weight)

This equation would suggest that higher lipophilicity and dipole moment, and lower molecular weight are beneficial for the desired activity. Such insights are invaluable for medicinal chemists in the rational design of new drug candidates.

Table 2: Selected Molecular Descriptors Potentially Relevant for QSAR Studies of this compound and its Analogs

| Descriptor Type | Descriptor Name | Description | Potential Influence on Activity |

| Hydrophobic | LogP | Octanol-water partition coefficient | Membrane permeability, interaction with hydrophobic pockets in target proteins |

| Electronic | Dipole Moment | Measure of the molecule's overall polarity | Influences electrostatic interactions with the target |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons |

| Steric | Molecular Weight | Mass of the molecule | Influences size and fit within a binding site |

| Topological | Wiener Index | A distance-based topological index | Relates to molecular branching and compactness |

These predictive models, focused on molecular descriptors and their correlation with target interactions, are a cornerstone of modern drug discovery, enabling a more targeted and efficient search for new therapeutic agents.

Vi. Academic Applications and Mechanistic Biological Research of 5 5 Methoxy 2 Bromophenyl 1,3 Oxazole

Role as a Medicinal Chemistry Scaffold and Lead Optimization

The 1,3-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This scaffold is considered a "privileged structure" in drug discovery, as it is present in numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound, 5-(5-Methoxy-2-bromophenyl)-1,3-oxazole, combines this oxazole (B20620) core with a brominated and methoxylated phenyl group, features that can significantly influence its physicochemical properties and biological interactions, making it a valuable starting point for lead optimization.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity. For oxazole-based compounds, modifications to the substituent groups on the phenyl and oxazole rings can lead to significant changes in potency and selectivity.

In related series of 2,4,5-trisubstituted oxazoles, the nature and position of substituents on the phenyl rings have been shown to be critical for antiproliferative activity. For this compound, key modifications for SAR studies would involve:

Modification of the Methoxy (B1213986) Group: Altering the methoxy group (-OCH3) at the 5-position of the phenyl ring to other electron-donating or electron-withdrawing groups could probe the electronic requirements for activity.

Positional Isomers: Moving the methoxy and bromo substituents to other positions on the phenyl ring would help determine the optimal substitution pattern for target engagement.

Replacement of the Bromo Group: The bromine atom at the 2-position is a key feature. Its replacement with other halogens (F, Cl, I) or with hydrogen could elucidate the role of its size, electronegativity, and potential for halogen bonding in biological interactions.

Substitution on the Oxazole Ring: Introducing substituents at the C2 or C4 positions of the oxazole ring would explore how steric bulk and electronic properties in this region affect activity.

These systematic modifications allow medicinal chemists to build a comprehensive SAR profile, guiding the design of more potent and selective analogs.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. The structure of this compound contains several key pharmacophoric features:

An aromatic ring (the bromophenyl group).

A hydrogen bond acceptor (the oxygen atom of the methoxy group and the nitrogen and oxygen atoms in the oxazole ring).

A hydrophobic region (the phenyl ring).

A potential halogen bond donor (the bromine atom).

Based on the known binding modes of other oxazole-based inhibitors, a pharmacophore model can be generated to guide the rational design of new derivatives of this compound with improved binding affinity and specificity for a given target. This approach is more efficient than traditional trial-and-error synthesis, as it focuses on molecules with a higher probability of being active.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. This method is widely used to screen virtual libraries of compounds against a target of interest and to understand potential binding modes.

For this compound, docking studies would be instrumental in identifying potential biological targets. Given the activities of structurally similar compounds, likely targets for in silico screening include:

Aromatase (Cytochrome P450 19A1): Many non-steroidal aromatase inhibitors feature nitrogen-containing heterocycles that coordinate with the heme iron in the enzyme's active site. Docking studies could predict whether the oxazole nitrogen of the title compound can establish this critical interaction.

Tubulin: The colchicine (B1669291) binding site of tubulin accommodates various bicyclic and heterocyclic scaffolds. Docking would help visualize how the diaryl system of this compound might fit into this pocket and disrupt microtubule dynamics.

The results of molecular docking, including the predicted binding energy and specific molecular interactions, provide a strong rationale for prioritizing the synthesis and in vitro testing of the compound against these targets. For instance, docking of various 1,3,4-oxadiazole (B1194373) derivatives has successfully predicted their binding to the active site of the EGFR tyrosine kinase, highlighting key interactions with residues like Leu792 and Met793.

Exploration of Biological Target Engagement Mechanisms In Vitro

Following computational predictions, in vitro assays are essential to confirm biological activity and elucidate the precise mechanism of action.

Based on the activities of related oxazole derivatives, this compound is a candidate for investigation as an inhibitor of several key enzymes implicated in disease.

Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis and a major target in the treatment of hormone-dependent breast cancer. Non-steroidal inhibitors typically contain a nitrogen heterocycle that coordinates with the heme iron atom of the cytochrome P450 enzyme, blocking its catalytic activity. In vitro aromatase inhibition assays using human placental microsomes or recombinant enzyme can determine the IC50 value of this compound, quantifying its inhibitory potency. Studies on similar 5-phenyl-1,3-oxazole derivatives have shown potent aromatase inhibition.

Tubulin Polymerization Inhibition: Tubulin is the protein subunit of microtubules, which are critical for cell division. Inhibitors of tubulin polymerization are potent anticancer agents. An in vitro tubulin polymerization assay can measure the ability of the compound to inhibit the assembly of tubulin into microtubules. Compounds that bind to the colchicine site, such as many oxazole-containing molecules, are known to be effective inhibitors.

The table below summarizes the potential inhibitory activities and the assays used for their determination.

| Target Enzyme | Therapeutic Area | Mechanism of Inhibition | In Vitro Assay | Reference Compound |

| Aromatase | Breast Cancer | Coordination with heme iron, blocking androgen aromatization | Microsomal or recombinant enzyme activity assay | Letrozole |

| Tubulin | Cancer | Binding to the colchicine site, preventing microtubule formation | Tubulin polymerization assay | Combretastatin A-4 |

| D-aspartate ligase | Antibacterial | Not specifically studied for this compound | Enzyme kinetics assay | N/A |

To understand the specific interactions that drive binding, techniques like X-ray crystallography or advanced NMR spectroscopy can be used. However, molecular docking provides a powerful predictive tool in the absence of experimental structures.

Receptor Agonism/Antagonism Mechanisms

There is currently no specific information in peer-reviewed literature detailing the receptor agonism or antagonism mechanisms of this compound. Mechanistic studies have not been published for this specific compound.

However, the oxazole scaffold is a recognized pharmacophore in medicinal chemistry, and various derivatives have been investigated for a wide range of biological activities that involve receptor interactions. semanticscholar.orgnih.gov The biological effects of oxazole-containing molecules are highly dependent on the substitution pattern around the core ring, which dictates the compound's ability to bind with enzymes and receptors through various non-covalent interactions. semanticscholar.org For instance, different substituted oxazoles have been explored as inhibitors of phosphodiesterase 4 (PDE4) and as anti-inflammatory agents by targeting enzymes like cyclooxygenase (COX). nih.govnih.gov Without experimental data, the specific receptor targets and the nature of the interaction (agonism vs. antagonism) for this compound remain speculative.

Application as a Synthetic Intermediate for Advanced Molecules

While this compound is not prominently documented as a starting material in the synthesis of specific advanced molecules, its structure contains functionalities that make it a potentially valuable synthetic intermediate.

Aryl bromides are highly useful precursors in organic synthesis, primarily due to their ability to participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). The bromine atom on the phenyl ring of the compound serves as a versatile handle for introducing new carbon-carbon or carbon-heteroatom bonds. mdpi.com This allows for the further elaboration of the molecule into more complex structures. Brominated oxazole scaffolds can be modified to create polyoxazoles or other derivatives with potential biological relevance. mdpi.com

Furthermore, 5-substituted oxazoles themselves are important intermediates. The van Leusen oxazole synthesis, which reacts an aldehyde with Tosylmethylisocyanide (TosMIC), is a common and efficient method for creating the 5-substituted oxazole core. nih.govsemanticscholar.org Molecules produced this way can be key building blocks for larger, more complex target compounds, such as inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), which have applications in antiviral and immunosuppressive therapies. google.com

Table 1: Potential Synthetic Transformations

| Reaction Type | Reagent/Catalyst | Potential Outcome |

|---|---|---|

| Suzuki Coupling | Boronic acid, Pd catalyst | Formation of a biaryl compound at the bromine position |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Introduction of an alkyne substituent |

This table represents theoretical applications based on the known reactivity of the functional groups present in the molecule.

Potential in Material Science and Crystal Engineering Applications

There are no published studies on the material science or crystal engineering applications specifically for this compound. Consequently, its crystal structure and solid-state properties have not been characterized.

However, research on structurally related bromo-substituted aryloxazoles provides insight into potential applications. Single-crystal X-ray diffraction studies are used to determine the precise three-dimensional geometry, bond angles, and intermolecular interactions (like hydrogen bonding or π–π stacking) of molecules. mdpi.com This information is fundamental for crystal engineering, where the goal is to design solids with desired physical properties, such as conductivity, fluorescence, or non-linear optical activity. The presence of a planar oxazole ring and an aromatic system suggests the possibility of π–π stacking interactions, while the bromine and oxygen atoms could participate in halogen and hydrogen bonding, respectively, to guide the formation of specific crystal lattices.

Biosynthetic Pathways and Natural Product Research Context

This compound is not a known naturally occurring compound, and therefore, there are no established biosynthetic pathways for its formation. The specific combination of a brominated and methoxylated phenyl ring attached to an oxazole core is characteristic of a synthetic chemical rather than a product of a biological system.

In nature, oxazole rings are found in a variety of peptides, which are often of marine origin and possess a broad range of biological activities. nih.gov The biosynthesis of these oxazole moieties typically occurs through the post-translational modification of ribosomal peptides or via non-ribosomal peptide synthetase (NRPS) pathways. The process generally involves the cyclization and subsequent oxidation of serine or threonine amino acid residues to form the oxazole ring within the larger peptide structure. nih.gov This established biosynthetic origin is fundamentally different from the synthetic routes required to produce a small molecule like this compound.

Vii. Future Research Directions and Emerging Paradigms for 5 5 Methoxy 2 Bromophenyl 1,3 Oxazole Research

Development of Asymmetric Synthetic Routes for Chiral Analogs

The development of asymmetric syntheses to produce chiral analogs of 5-(5-Methoxy-2-bromophenyl)-1,3-oxazole is a crucial future direction. Many biologically active molecules are chiral, with one enantiomer often exhibiting greater potency or a better safety profile than the other. nih.gov Future research could focus on several promising strategies:

Chiral Catalysis: The use of chiral catalysts, such as those based on transition metals like palladium, rhodium, or copper, complexed with chiral ligands, could enable the enantioselective synthesis of oxazole (B20620) derivatives. eventsair.com For instance, asymmetric cross-coupling reactions to form the C-C bond between the phenyl and oxazole rings could be explored.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or their derivatives, can be an effective strategy for introducing chirality into the oxazole ring or its substituents. nih.gov

Organocatalysis: The use of small organic molecules as catalysts for asymmetric transformations offers a metal-free alternative for the synthesis of chiral oxazoles. rsc.orgnih.gov

The successful development of such methods would provide access to a library of enantiomerically pure analogs of this compound, which would be invaluable for probing their biological activities and understanding their structure-activity relationships (SAR).

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nygen.ioyoutube.comacs.org For this compound, these computational tools can be leveraged in several ways:

Predictive Modeling: ML models can be trained on existing data for oxazole derivatives to predict various properties of new virtual analogs, such as their biological activity, toxicity, and pharmacokinetic profiles (ADMET). pluto.bioresearchgate.netkjpp.net This would allow for the in silico screening of large virtual libraries, prioritizing the synthesis of the most promising candidates.

De Novo Design: Generative AI models can design novel oxazole derivatives with desired properties from scratch. nih.gov These models can explore a vast chemical space to identify molecules with optimized characteristics for a specific biological target.

Reaction Optimization: AI algorithms can be used to predict the optimal reaction conditions for the synthesis of this compound and its analogs, leading to improved yields and reduced waste. youtube.com

| Step | Description | AI/ML Tools |

| 1. Virtual Library Generation | Create a large library of virtual analogs of this compound by modifying substituents. | Combinatorial library enumeration software. |

| 2. Property Prediction | Use trained ML models to predict key properties (e.g., bioactivity, ADMET) for the virtual library. | QSAR models, deep learning networks. pluto.bio |

| 3. Candidate Prioritization | Rank the virtual compounds based on a multi-parameter optimization score to select the most promising candidates for synthesis. | Multi-objective optimization algorithms. |

| 4. Retrosynthesis Planning | Employ AI-powered retrosynthesis tools to devise efficient synthetic routes for the prioritized candidates. | Retrosynthesis prediction software. |

| 5. Experimental Validation | Synthesize and test the selected compounds to validate the in silico predictions and generate new data to refine the ML models. | Laboratory synthesis and biological assays. |

This iterative cycle of in silico design, prediction, and experimental validation can significantly accelerate the discovery of novel and potent oxazole-based compounds. youtube.com

Advanced Mechanistic Biological Studies In Vitro Using Multi-Omics Approaches

To elucidate the biological mechanisms of action of this compound and its analogs, the application of multi-omics technologies is a promising avenue. nygen.iopluto.bio These approaches provide a global view of the molecular changes within a biological system upon treatment with a compound.

Proteomics: Chemical proteomics can be used to identify the direct protein targets of the compound. nih.gov This involves using a tagged version of the molecule to pull down its binding partners from cell lysates, which are then identified by mass spectrometry.

Transcriptomics: RNA sequencing (RNA-Seq) can reveal changes in gene expression profiles in cells treated with the compound, providing insights into the cellular pathways that are affected.

Metabolomics: By analyzing the changes in the cellular metabolome, researchers can understand the impact of the compound on metabolic pathways. kjpp.netnih.gov

Integrating data from these different "omics" layers can provide a comprehensive understanding of the compound's mechanism of action, identify potential biomarkers of its activity, and reveal off-target effects. oup.com This knowledge is crucial for the further development of the compound as a potential therapeutic agent.

Novel Synthetic Strategies for Structural Diversification and Library Generation

The generation of a diverse library of analogs of this compound is essential for exploring its full potential. Future research in this area will likely focus on novel and efficient synthetic methodologies:

C-H Functionalization: Direct C-H functionalization of the oxazole ring or the phenyl ring would provide a highly atom-economical and efficient way to introduce new substituents without the need for pre-functionalized starting materials. scilit.comorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the phenyl ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. oup.comresearchgate.netrsc.orgacs.org This would allow for the introduction of a wide range of aryl, alkyl, and alkynyl groups. A recent study has demonstrated the synthesis of bromo-substituted aryloxazoles, providing a potential route to the title compound and its derivatives. nih.gov

One-Pot and Multicomponent Reactions: The development of one-pot or multicomponent reactions to construct the 5-aryl-1,3-oxazole core would streamline the synthesis and facilitate the rapid generation of a library of analogs. acs.org The Van Leusen oxazole synthesis is a well-established method for producing 5-substituted oxazoles and could be adapted for this purpose. acs.orgmdpi.com

These advanced synthetic strategies will be instrumental in creating a rich chemical space around the this compound scaffold for further investigation.

Exploration of New Catalytic Applications

The structural features of this compound suggest its potential use as a ligand in catalysis. The nitrogen atom of the oxazole ring and the potential for coordination through the methoxy (B1213986) group's oxygen or after modification of the bromo-substituent could allow it to act as a ligand for various transition metals.

Future research could explore:

Ligand Synthesis and Complexation: The synthesis of derivatives of this compound designed to act as bidentate or pincer ligands for metals like palladium, copper, or iridium.

Catalytic Activity Screening: Testing the resulting metal complexes in a range of catalytic reactions, such as cross-coupling reactions, C-H activation, and asymmetric catalysis. The electronic properties of the substituted phenyl ring could be tuned to modulate the catalytic activity of the metal center.

The development of novel oxazole-based ligands is an active area of research, and this compound could serve as a valuable platform for the design of new and efficient catalysts.

Translational Research Perspectives in Early-Stage Drug Discovery (excluding clinical trials)

Given that many oxazole-containing compounds exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties, this compound represents a promising starting point for early-stage drug discovery. researchgate.netnih.gov

Future translational research, stopping short of clinical trials, could involve:

Target Identification and Validation: For analogs that show interesting phenotypic effects in cell-based assays, identifying the specific molecular target(s) is a critical step. nih.govnih.gov This can be achieved through a combination of computational methods and experimental techniques like chemical proteomics.

Lead Optimization: Once a target is identified, a focused medicinal chemistry effort can be initiated to optimize the potency, selectivity, and pharmacokinetic properties of the lead compound. This involves iterative cycles of design, synthesis, and biological testing.

In Vitro and In Vivo Preclinical Studies: Promising optimized compounds would then be evaluated in more advanced preclinical models, such as in various cancer cell lines and subsequently in animal models of disease, to assess their efficacy and safety profiles. acs.orgacs.org For instance, if the compound is identified as a kinase inhibitor, its efficacy could be tested in xenograft models of cancers that are dependent on that particular kinase. nih.govnih.gov

The journey from a hit compound to a clinical candidate is long and challenging, but the structural features of this compound make it a compelling scaffold for such endeavors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.